REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([NH:14][CH2:15][C:16]3[N:20]4[N:21]=[C:22]([C:25]5[CH:30]=[C:29]([F:31])[C:28]([F:32])=[C:27]([F:33])[CH:26]=5)[CH:23]=[CH:24][C:19]4=[N:18][N:17]=3)=[CH:9][CH:10]=[N:11]2)=[N:6][CH:5]=1.Br.[OH-:35].[Na+]>>[F:33][C:27]1[CH:26]=[C:25]([C:22]2[CH:23]=[CH:24][C:19]3[N:20]([C:16]([CH2:15][NH:14][C:8]4[CH:9]=[CH:10][N:11]=[C:12]5[C:7]=4[N:6]=[CH:5][C:4]([OH:3])=[CH:13]5)=[N:17][N:18]=3)[N:21]=2)[CH:30]=[C:29]([F:31])[C:28]=1[F:32].[CH:2]([O-:3])=[O:35] |f:0.1,3.4|
|
Name
|
7-methoxy-N-((6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine hydrochloride
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CN=C2C(=CC=NC2=C1)NCC1=NN=C2N1N=C(C=C2)C2=CC(=C(C(=C2)F)F)F
|
Name
|
|
Quantity
|
5966 μL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
placed in a 120° C.
|
Type
|
CUSTOM
|
Details
|
for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Isolated solid
|
Type
|
FILTRATION
|
Details
|
by filtration which
|
Type
|
CUSTOM
|
Details
|
was purified by RPHPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C=1C=CC=2N(N1)C(=NN2)CNC=2C=CN=C1C=C(C=NC21)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |